(2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
The compound you’ve described is a complex organic molecule with a diverse range of applications. Its structure combines a pyrazole ring, a benzimidazole moiety, and a nitrile group. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
- The compound can be synthesized through various methods, including condensation reactions.
- One approach involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulfite as an oxidation agent in a solvent mixture .
- Another method employs metal-organic frameworks (MOFs), which are constructed by metal ions or clusters with organic ligands. MOFs have shown potential in various applications, including drug delivery and catalysis .
- While conventional solvothermal methods yield highly crystalline powders suitable for structural analysis, they are not ideal for large-scale industrial production due to harsh conditions and long reaction times .
- Spray-drying techniques have been used for specific MOFs, such as HKUST-1 (Cu-BTC), to obtain fine crystals .
Chemical Reactions Analysis
Reactions::
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Cyclization reactions of benzimidazolium salts can lead to the formation of related heterocyclic systems .
- Specific reagents and conditions depend on the desired reaction.
- For MOFs, metal ions, organic ligands, and solvents play crucial roles .
- The major products depend on the specific synthetic route and reaction conditions.
Scientific Research Applications
- Benzimidazole derivatives, including this compound, have extensive therapeutic applications:
- Anti-inflammatory
- Antibacterial
- Antifungal
- Antiviral
- Analgesic
- Researchers have studied benzimidazole derivatives as potential anticancer agents, aiming to improve bioactivity by modifying functional groups .
- Specific applications may include drug development, luminescence, and gas storage.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with molecular targets and pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives, such as benzimidazole-5-carboxylic acid and their transition metal complexes .
- Uniqueness lies in the specific combination of pyrazole, benzimidazole, and nitrile functionalities.
Properties
Molecular Formula |
C30H27N5S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C30H27N5S/c1-3-4-18-36-26-16-14-22(15-17-26)29-24(21-35(33-29)25-10-6-5-7-11-25)19-23(20-31)30-32-27-12-8-9-13-28(27)34(30)2/h5-17,19,21H,3-4,18H2,1-2H3/b23-19- |
InChI Key |
IHNYQRYEHFCCCX-NMWGTECJSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Origin of Product |
United States |
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